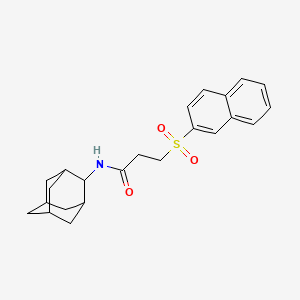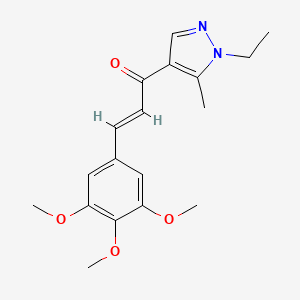
N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide is a synthetic organic compound that features a unique combination of adamantyl and naphthylsulfonyl groups. The adamantyl group is known for its rigidity and bulkiness, while the naphthylsulfonyl group adds aromaticity and potential for various chemical interactions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinctive structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Sulfonylation of Naphthalene: The naphthalene ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the naphthylsulfonyl intermediate.
Amide Bond Formation: The final step involves coupling the adamantyl intermediate with the naphthylsulfonyl intermediate through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various electrophilic groups attached to the naphthyl ring.
Scientific Research Applications
N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: Its rigid and bulky structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The naphthylsulfonyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-2-amino-6-(1-naphthyl)-4-pyrimidinecarboxamide
- N-(2-Adamantyl)-1-adamantanecarboxamide
- 1-Adamantyl-N,N-diphenylphosphinedicarboxamide
- N-(1-Adamantyl)-2-methylbenzamide
- N-(1-Adamantyl)-4-methylbenzenesulfonamide
Uniqueness
N~1~-(2-Adamantyl)-3-(2-naphthylsulfonyl)propanamide stands out due to its combination of the adamantyl and naphthylsulfonyl groups, which confer unique steric and electronic properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds. Additionally, its synthetic versatility and potential for various chemical modifications make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H27NO3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C23H27NO3S/c25-22(24-23-19-10-15-9-16(12-19)13-20(23)11-15)7-8-28(26,27)21-6-5-17-3-1-2-4-18(17)14-21/h1-6,14-16,19-20,23H,7-13H2,(H,24,25) |
InChI Key |
DWQLLPQKBRNHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10937604.png)
![N-(2,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937615.png)
![N-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937624.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10937630.png)
![ethyl 2-(cyclopentyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10937645.png)
![2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10937649.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10937652.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10937660.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B10937668.png)
![(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide](/img/structure/B10937671.png)

![6-(4-ethoxyphenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10937687.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10937691.png)
![3-[(Acetyloxy)methyl]-7-{[(5-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10937699.png)
